Cas no 748786-59-6 (3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid)

748786-59-6 structure
Nom du produit:3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- CHEMBL1162437
- Z46101225
- AB00713392-01
- (3E)-3-(1,3-BENZOTHIAZOL-2-YL)-4-(3,4-DIMETHOXYPHENYL)BUT-3-ENOIC ACID
- AKOS000114641
- (E)-3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
- SR-01000035700
- EN300-00242
- SR-01000035700-1
- 748786-59-6
- 3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
- 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
-
- Piscine à noyau: 1S/C19H17NO4S/c1-23-15-8-7-12(10-16(15)24-2)9-13(11-18(21)22)19-20-14-5-3-4-6-17(14)25-19/h3-10H,11H2,1-2H3,(H,21,22)/b13-9+
- La clé Inchi: GXGTZVWKVFYSFS-UKTHLTGXSA-N
- Sourire: S1C2C=CC=CC=2N=C1/C(/CC(=O)O)=C/C1C=CC(=C(C=1)OC)OC
Propriétés calculées
- Qualité précise: 355.08782920g/mol
- Masse isotopique unique: 355.08782920g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 6
- Complexité: 498
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.3
- Surface topologique des pôles: 96.9Ų
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P019GYH-500mg |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 90% | 500mg |
$322.00 | 2024-04-21 | |
1PlusChem | 1P019GYH-2.5g |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 90% | 2.5g |
$821.00 | 2023-12-16 | |
1PlusChem | 1P019GYH-1g |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 90% | 1g |
$450.00 | 2023-12-16 | |
1PlusChem | 1P019GYH-250mg |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 90% | 250mg |
$200.00 | 2024-04-21 | |
1PlusChem | 1P019GYH-50mg |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 90% | 50mg |
$124.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040505-1g |
3-(Benzo[d]thiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 97% | 1g |
¥2450.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040505-5g |
3-(Benzo[d]thiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 97% | 5g |
¥6615.00 | 2024-07-28 | |
1PlusChem | 1P019GYH-5g |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 90% | 5g |
$1185.00 | 2023-12-16 | |
1PlusChem | 1P019GYH-100mg |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 90% | 100mg |
$160.00 | 2024-04-21 | |
1PlusChem | 1P019GYH-10g |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
748786-59-6 | 90% | 10g |
$1726.00 | 2023-12-16 |
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid Littérature connexe
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
748786-59-6 (3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid) Produits connexes
- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)
- 1516333-60-0(3-(Bromomethyl)-3-(2-methoxyethyl)bicyclo[3.1.0]hexane)
- 2229515-55-1(5-bromo-2-chloro-3-(prop-2-yn-1-yl)pyridine)
- 2138058-21-4(7-chloro-2-cycloheptylimidazo1,2-apyridine)
- 4374-36-1(1-Propanone, 1-(3-bromo-4-methoxyphenyl)-)
- 1035421-11-4(3,3-difluoro-1-nitrobut-1-ene)
- 847406-81-9(3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea)
- 1017782-61-4(2-benzyl-1lambda6,2,7-thiadiazepane-1,1-dione)
- 4928-87-4(1H-1,2,4-Triazole-5-carboxylic acid)
- 689250-90-6(4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
